molecular formula C13H10ClFN2O2 B5852422 3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline

3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline

Cat. No.: B5852422
M. Wt: 280.68 g/mol
InChI Key: LLHXPBWHSMZXMM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H10ClFN2O2 and a molecular weight of 280.68 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitrophenyl groups attached to an aniline backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline typically involves multiple steps, including nitration, halogenation, and amination reactions. One common method involves the nitration of a suitable aromatic precursor, followed by halogenation to introduce the chloro and fluoro groups. The final step involves the formation of the aniline derivative through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and binding affinity in various chemical and biological contexts. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-12-7-10(4-5-13(12)15)16-8-9-2-1-3-11(6-9)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHXPBWHSMZXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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